molecular formula C13H10F2O B044091 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one CAS No. 119191-48-9

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one

Katalognummer B044091
CAS-Nummer: 119191-48-9
Molekulargewicht: 220.21 g/mol
InChI-Schlüssel: IOJMLXQFTISFAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one, also known as DFNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Wirkmechanismus

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one acts as a reuptake inhibitor for dopamine and norepinephrine, preventing their reabsorption into the presynaptic neuron and increasing their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to enhanced neurotransmission and improved cognitive function.

Biochemische Und Physiologische Effekte

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, improved cognitive function, and enhanced memory retention. 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one has also been found to increase the release of acetylcholine in the hippocampus, a brain region associated with learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one also has limitations, such as its short half-life and potential toxicity at high doses.

Zukünftige Richtungen

There are several potential future directions for research on 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one. One area of interest is the development of 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one analogs with improved pharmacokinetic properties and reduced toxicity. Another potential direction is the investigation of 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one's effects on other neurotransmitter systems, such as serotonin and glutamate. Additionally, 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one's potential as a therapeutic agent for neurological disorders warrants further exploration.
In conclusion, 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one is a chemical compound with unique properties that have garnered attention in scientific research. Its potential applications in neuroscience and the range of its biochemical and physiological effects make it an interesting subject for further investigation. Future research on 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one and its analogs may lead to the development of novel therapies for neurological disorders.

Synthesemethoden

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one can be synthesized through a multi-step process involving the reaction of naphthalene with acetyl chloride, followed by the reaction with 2,2-difluoro-1-phenylethanone. This process results in the formation of 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one with a yield of approximately 60%.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action has potential implications for the treatment of various neurological disorders, such as depression and attention deficit hyperactivity disorder (ADHD).

Eigenschaften

CAS-Nummer

119191-48-9

Produktname

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one

Molekularformel

C13H10F2O

Molekulargewicht

220.21 g/mol

IUPAC-Name

2,2-difluoro-1-naphthalen-1-ylpropan-1-one

InChI

InChI=1S/C13H10F2O/c1-13(14,15)12(16)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI-Schlüssel

IOJMLXQFTISFAR-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC2=CC=CC=C21)(F)F

Kanonische SMILES

CC(C(=O)C1=CC=CC2=CC=CC=C21)(F)F

Synonyme

1-Propanone, 2,2-difluoro-1-(1-naphthalenyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.